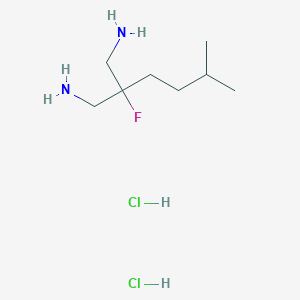

2-(Aminomethyl)-2-fluoro-5-methylhexan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Aminomethyl)-2-fluoro-5-methylhexan-1-amine dihydrochloride (AMF-MHA-dihydrochloride) is an organic compound that has been used in scientific research for a variety of purposes. It is an amine-containing compound that has a fluorine atom and a methyl group attached to a hexane ring. AMF-MHA-dihydrochloride has been used in a range of scientific research applications, including biochemical and physiological studies, as well as drug development and lab experiments.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research into pyridonecarboxylic acids as antibacterial agents led to the synthesis of compounds with varying substituents, demonstrating significant antibacterial activity. The study highlighted the potential of specific analogues for further biological investigation, suggesting a role for compounds with similar structures in antibacterial applications (Egawa et al., 1984).

Optical Resolution and Epimerization

A study on the optical resolution and epimerization of fluorosilane compounds with optically active amino groups revealed novel access to optically active silicon compounds. This research underscores the importance of such compounds in the synthesis and study of optically active materials (Kawachi et al., 1999).

Synthesis and Pharmacological Activity

The synthesis of 1,6-Bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione Dihydrochlorides was explored, highlighting the structural stability and potential pharmacological applications of these compounds. The study provides a foundation for further exploration of similar compounds in pharmacology (Agababyan et al., 2002).

Nucleophilic Displacement Reactions

Investigations into the kinetics of nucleophilic displacement reactions of substituted α-halogenopyridines with aniline derivatives have provided insights into the mechanisms of such reactions. These findings contribute to our understanding of aromatic substitution reactions and their applications in synthetic chemistry (Brewis et al., 1974).

Hydrogen Abstraction from Primary Amines

A study on hydrogen abstraction from primary amines and the effect on carbon-nitrogen bond rotation barriers in aminoalkyl radicals has enhanced our understanding of radical stabilization and reaction dynamics. This research is significant for the development of new synthetic methodologies involving radical intermediates (Macinnes et al., 1987).

Propriétés

IUPAC Name |

2-fluoro-2-(3-methylbutyl)propane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19FN2.2ClH/c1-7(2)3-4-8(9,5-10)6-11;;/h7H,3-6,10-11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBNSUBJFVXZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CN)(CN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)

![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)